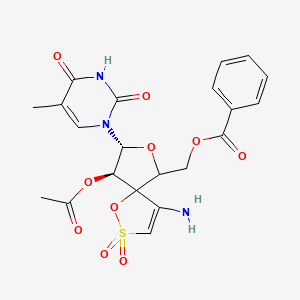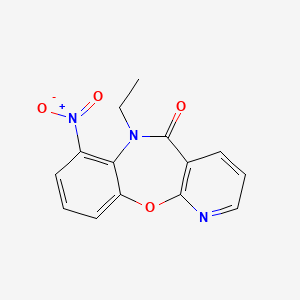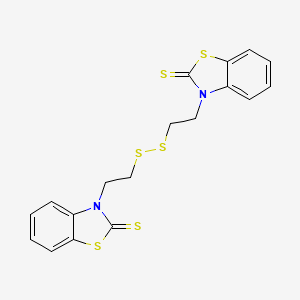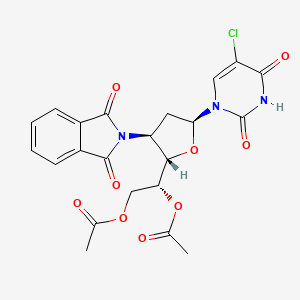
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-ribo-hexofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-ribo-hexofuranosyl)- is a complex organic compound that belongs to the class of pyrimidinediones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-ribo-hexofuranosyl)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Acetylation: Introduction of acetyl groups to the sugar moiety.
Chlorination: Introduction of the chlorine atom to the pyrimidinedione ring.
Glycosylation: Attachment of the sugar moiety to the pyrimidinedione core.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products may include:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with fewer oxygen-containing functional groups.
Substituted Derivatives: Compounds with new functional groups replacing existing ones.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione Derivatives: Compounds with similar core structures but different substituents.
Nucleoside Analogues: Compounds with similar sugar moieties attached to different bases.
Chlorinated Pyrimidines: Compounds with chlorine atoms attached to the pyrimidine ring.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-ribo-hexofuranosyl)- lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical properties.
特性
CAS番号 |
133488-37-6 |
|---|---|
分子式 |
C22H20ClN3O9 |
分子量 |
505.9 g/mol |
IUPAC名 |
[(2R)-2-acetyloxy-2-[(2S,3S,5S)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-3-(1,3-dioxoisoindol-2-yl)oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C22H20ClN3O9/c1-10(27)33-9-16(34-11(2)28)18-15(26-20(30)12-5-3-4-6-13(12)21(26)31)7-17(35-18)25-8-14(23)19(29)24-22(25)32/h3-6,8,15-18H,7,9H2,1-2H3,(H,24,29,32)/t15-,16+,17-,18-/m0/s1 |
InChIキー |
NJUINJHDMPWBBU-MHORFTMASA-N |
異性体SMILES |
CC(=O)OC[C@H]([C@@H]1[C@H](C[C@H](O1)N2C=C(C(=O)NC2=O)Cl)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
正規SMILES |
CC(=O)OCC(C1C(CC(O1)N2C=C(C(=O)NC2=O)Cl)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


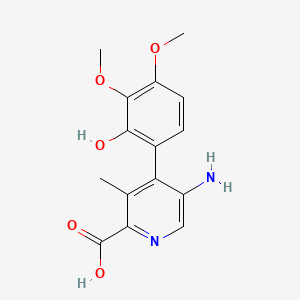
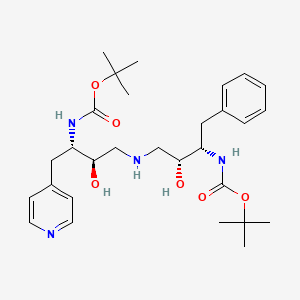


![Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B12788162.png)
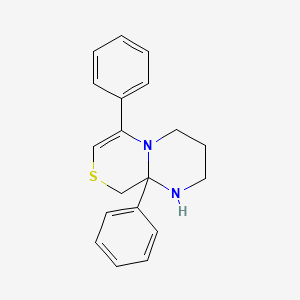
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)
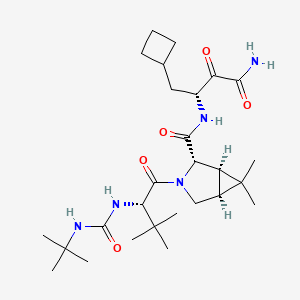

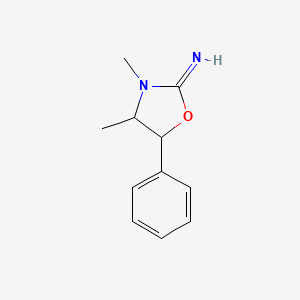
![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)
